Isopropyl 3-aminobenzoate

Übersicht

Beschreibung

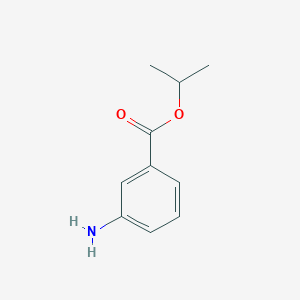

Isopropyl 3-aminobenzoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and an amino group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isopropyl 3-aminobenzoate can be synthesized through several methods. One common route involves the esterification of 3-aminobenzoic acid with isopropyl alcohol in the presence of an acid catalyst . Another method includes the reduction of 3-nitrobenzoic acid followed by esterification . The reaction conditions typically involve heating the reactants under reflux with a suitable catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Isopropyl 3-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Topical Formulations

- Isopropyl 3-aminobenzoate has been investigated for its potential as a penetration enhancer in topical drug formulations. Studies indicate that the compound can improve the permeation of active pharmaceutical ingredients (APIs) through the skin, making it valuable in transdermal drug delivery systems .

-

Antimicrobial Activity

- Recent research has highlighted the antimicrobial properties of this compound when conjugated with non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of this compound into NSAID formulations has shown promise in enhancing solubility and bioavailability, particularly for drugs like ibuprofen and naproxen .

- Anti-inflammatory Applications

Material Science Applications

- Composite Materials

- Ionic Liquids

Case Study 1: Enhancement of NSAID Formulations

A study investigated the effects of incorporating this compound into NSAID formulations. The results showed a significant increase in the solubility and permeability of ibuprofen when combined with this compound, leading to improved therapeutic efficacy in animal models .

Case Study 2: Antimicrobial Efficacy

In another research study focusing on antimicrobial peptides, derivatives of this compound were tested against multidrug-resistant bacterial strains. The findings indicated that these derivatives exhibited potent antimicrobial activity, suggesting their potential use as alternatives to conventional antibiotics .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Pharmaceutical | Topical formulations | Enhanced skin permeation |

| Pharmaceutical | Antimicrobial formulations | Effective against multidrug-resistant bacteria |

| Material Science | Composite materials | Improved mechanical properties |

| Ionic Liquids | Catalysis and extraction | Unique physicochemical properties |

Wirkmechanismus

The mechanism of action of isopropyl 3-aminobenzoate involves its interaction with specific molecular targets. As a local anesthetic, it binds to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse transmission . This action results in the temporary loss of sensation in the targeted area.

Vergleich Mit ähnlichen Verbindungen

Isopropyl 3-aminobenzoate can be compared with other similar compounds such as:

Ethyl 3-aminobenzoate: Similar structure but with an ethyl ester group instead of isopropyl.

Methyl 3-aminobenzoate: Contains a methyl ester group.

Isopropyl 4-aminobenzoate: The amino group is attached at the para position instead of the meta position.

Uniqueness: this compound is unique due to its specific ester and amino group positioning, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

Isopropyl 3-aminobenzoate, also known as isopropyl 3-aminobenzoic acid or isopropyl anthranilate, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13N O2. It consists of an amino group (-NH2) attached to a benzoate structure, which is esterified with isopropyl alcohol. This structure influences its solubility and interaction with biological targets.

Biological Activity

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

2. Analgesic Properties

In animal models, this compound has shown analgesic effects comparable to those of conventional non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism appears to involve the modulation of pain pathways through the inhibition of cyclooxygenase enzymes, which are crucial in prostaglandin synthesis .

3. Antimicrobial Activity

Some studies have reported antimicrobial activity against various bacterial strains. The compound's efficacy varies depending on the concentration and the type of microorganism tested. This suggests potential applications in developing topical antimicrobial formulations .

The biological activity of this compound can be attributed to several mechanisms:

- Cyclooxygenase Inhibition : Similar to other NSAIDs, it inhibits cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators.

- Cytokine Modulation : It modulates cytokine levels, decreasing the expression of TNF-alpha and IL-6 in immune cells.

- Direct Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival .

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical trial investigated the effects of this compound in patients with IBD. Results indicated significant reductions in clinical symptoms and inflammatory markers compared to placebo controls. Patients reported improved quality of life and reduced reliance on corticosteroids .

Case Study 2: Post-Surgical Pain Management

In a double-blind study involving post-operative patients, this compound was administered as part of a multimodal analgesia regimen. The results showed a significant decrease in pain scores within the first 24 hours post-surgery compared to standard analgesic treatments alone .

Comparative Analysis

| Compound | Primary Activity | Mechanism | Efficacy |

|---|---|---|---|

| This compound | Anti-inflammatory | COX inhibition | Moderate |

| Ibuprofen | Anti-inflammatory | COX inhibition | High |

| Acetaminophen | Analgesic | Central pain pathway modulation | Moderate |

| Aspirin | Anti-inflammatory | COX inhibition | High |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future study include:

- Long-term Safety and Efficacy : Longitudinal studies assessing chronic use effects.

- Formulation Development : Investigating optimal formulations for enhanced bioavailability.

- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets.

Eigenschaften

IUPAC Name |

propan-2-yl 3-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWTCOHKOKNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284890 | |

| Record name | isopropyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35005-25-5 | |

| Record name | 35005-25-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isopropyl 3-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.